5-Chloro-2-(nicotinamido)benzoic acid
Description
5-Chloro-2-(nicotinamido)benzoic acid is a benzoic acid derivative featuring a chlorine substituent at the 5-position of the aromatic ring and a nicotinamide group (-CONHC₅H₄N) at the 2-position. This compound is part of a broader class of substituted benzoic acids studied for their pharmacological and synthetic utility. Synthesis routes for related compounds often involve coupling reactions between substituted benzoic acid precursors and nicotinamide derivatives, as demonstrated in multicomponent reactions (MCRs) using bifunctional reagents .
Properties
IUPAC Name |
5-chloro-2-(pyridine-3-carbonylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-9-3-4-11(10(6-9)13(18)19)16-12(17)8-2-1-5-15-7-8/h1-7H,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOPIDKIYMTIDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(nicotinamido)benzoic acid typically involves the introduction of the nicotinamido group to a chloro-substituted benzoic acid. One common method is the reaction of 5-chloro-2-nitrobenzoic acid with nicotinamide under suitable conditions. The reaction may involve the reduction of the nitro group to an amine, followed by acylation with nicotinic acid or its derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(nicotinamido)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group in the precursor can be reduced to an amine.
Acylation Reactions: The amine group can be acylated to form amides.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Acylation: Acyl chlorides or anhydrides can be used for acylation reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids and their derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
5-Chloro-2-(nicotinamido)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(nicotinamido)benzoic acid involves its interaction with specific molecular targets. The nicotinamido group can interact with enzymes and proteins, potentially inhibiting their activity. The chloro group may also play a role in enhancing the compound’s binding affinity to its targets. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares key structural and physical properties of 5-Chloro-2-(nicotinamido)benzoic acid with its analogues:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
